molecular formula C19H19ClFN3O5S B258015 N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide

Katalognummer B258015
Molekulargewicht: 455.9 g/mol
InChI-Schlüssel: XUAQIPCBMORHTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Wirkmechanismus

The exact mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is not fully understood. However, studies have suggested that it may interact with ion channels or enzymes to modulate their activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic applications for conditions such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide in lab experiments is its potential as a modulator of ion channels or enzymes. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide. One area of interest is its potential as a therapeutic agent for conditions such as Alzheimer's disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications as a modulator of ion channels or enzymes. Finally, research could be conducted to identify potential side effects or toxicity of this compound.

Synthesemethoden

The synthesis of N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide involves several steps. First, 2-chloro-6-fluorobenzyl chloride is reacted with sodium azide to form the corresponding azide. This azide is then reacted with the oxadiazole-containing compound to form the desired product. The final step involves the reaction of the product with methanesulfonyl chloride to form the sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-6-fluorobenzyl)-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has been studied for its potential applications in scientific research. One area of interest is its potential as a modulator of ion channels, which are important for the function of many physiological processes. Additionally, this compound has been studied for its potential as an inhibitor of certain enzymes, such as acetylcholinesterase.

Eigenschaften

Molekularformel

C19H19ClFN3O5S

Molekulargewicht

455.9 g/mol

IUPAC-Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-[[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide

InChI

InChI=1S/C19H19ClFN3O5S/c1-27-12-7-8-17(28-2)13(9-12)19-22-18(29-23-19)11-24(30(3,25)26)10-14-15(20)5-4-6-16(14)21/h4-9H,10-11H2,1-3H3

InChI-Schlüssel

XUAQIPCBMORHTA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CN(CC3=C(C=CC=C3Cl)F)S(=O)(=O)C

Kanonische SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CN(CC3=C(C=CC=C3Cl)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.